



Application Notes and Protocols for the Quantification of Lacto-N-triose II

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| Compound of Interest | | | | |
|----------------------|-------------------|-----------|--|--|
| Compound Name: | lacto-N-triose II | | | |
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-triose II (LNT II), with the chemical structure GlcNAcβ1-3Galβ1-4Glc, is a neutral human milk oligosaccharide (HMO) that serves as a fundamental building block for the synthesis of more complex HMOs.[1][2] Beyond its structural role, LNT II exhibits significant physiological functions, including promoting the growth of beneficial gut bacteria, modulating the infant immune system, and potentially preventing certain gastrointestinal diseases.[1][3] As interest in the therapeutic and nutraceutical potential of LNT II grows, accurate and robust analytical methods for its quantification in various matrices are essential for research, quality control, and drug development.

This document provides detailed application notes and protocols for the quantification of LNT II using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Lacto-N-triose II** is provided in the table below.



| Property | Value | Reference |
|-------------------|---|-----------|
| IUPAC Name | 2-(acetylamino)-2-deoxy- β -D-glucopyranosyl-(1 \rightarrow 3)- β -D-galactopyranosyl-(1 \rightarrow 4)-D-glucose | [4] |
| Synonyms | LNT II, LNT-II, Lacto-N-triose 2 | [4] |
| CAS Number | 75645-27-1 | [4][5] |
| Molecular Formula | C20H35NO16 | [4][5] |
| Molecular Weight | 545.49 g/mol | [4][5] |
| Monoisotopic Mass | 545.1956 Da | [6] |

Analytical Standards

High-quality, well-characterized analytical standards are critical for accurate quantification. Commercially available LNT II standards are typically subjected to extensive analysis to ensure identity and purity.[4][7] These analyses often include:[4][7]

- Quantitative NMR (qNMR): To determine the exact amount of the substance using a traceable certified reference material.
- High-Performance Chromatographic Techniques (e.g., HPLC): To detect and quantify any related impurities.
- Mass Spectrometry (MS): To confirm the molecular weight and structure.
- Karl-Fischer Titration: To determine the water content.

Storage Conditions: Analytical standards of LNT II should be stored at room temperature (20-25°C) or as specified by the manufacturer (e.g., <-15°C), in a tightly closed container, and protected from excess moisture and light.[4][8] For solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended to prevent degradation from repeated freeze-thaw cycles.[2]



Experimental Protocols

Protocol 1: Quantification of Lacto-N-triose II by HILIC-LC-MS/MS

This protocol describes the quantification of LNT II using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS), a method well-suited for the analysis of polar compounds like oligosaccharides.

- 1. Sample Preparation
- · For Bacterial Culture Broth:
 - Take 1 mL of the culture broth and boil for 5 minutes to stop enzymatic activity.
 - Centrifuge at 12,000 rpm for 4 minutes to pellet cells and debris.
 - Filter the supernatant through a 0.22 μm membrane before analysis.[9]
- For Infant Formula:
 - Accurately weigh a portion of the powdered formula and reconstitute according to the manufacturer's instructions or dissolve in a known volume of water.
 - Dilute the sample with an equal volume of water.
 - Centrifuge the diluted sample to separate lipids.[8]
 - To remove proteins, add cold ethanol to the supernatant (final concentration of ~75%) and incubate at -20°C for at least 1 hour.
 - Centrifuge to pellet the precipitated proteins.
 - The supernatant can be further purified using a solid-phase extraction (SPE) cartridge, such as one with a porous graphitic carbon (PGC) stationary phase, to remove salts and other interfering substances.

2. HILIC-LC-MS/MS Parameters



Methodological & Application

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The following table summarizes the recommended starting parameters for the HILIC-LC-MS/MS analysis of LNT II. Optimization may be required based on the specific instrument and sample matrix.



| Parameter | Recommended Setting |
|-------------------------|---|
| LC System | |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 μm) or equivalent HILIC column |
| Mobile Phase A | Water with 20 mM Ammonium Formate, pH 4.3 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min, 90% B; 2-12 min, 90-60% B; 12-15 min, 60% B; 15.1-18 min, 90% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 μL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | |
| Precursor Ion (m/z) | 546.2 [M+H]+ or 544.2 [M-H]- |
| Product Ions (m/z) | To be determined by infusion of a standard. Potential fragments include glycosidic bond cleavages. |
| Collision Energy | To be optimized for each transition. |
| Dwell Time | 50-100 ms |



3. Data Analysis

Quantification is achieved by creating a calibration curve using a certified analytical standard of LNT II. The curve is generated by plotting the peak area of the analyte against the known concentration of the standards. The concentration of LNT II in the samples is then determined by interpolating their peak areas on the calibration curve.

Protocol 2: Quantification of Lacto-N-triose II by qNMR

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of a substance's concentration without the need for a calibration curve of the analyte itself. The quantification is based on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[10]

- 1. Sample Preparation
- Accurately weigh a specific amount of the LNT II sample (e.g., 5-10 mg).
- Accurately weigh a specific amount of a suitable internal standard. The internal standard should be stable, of high purity, and have at least one resonance that is well-resolved from the analyte signals. Maleic acid is a suitable internal standard for samples dissolved in D₂O.
 [11]
- Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of D₂O).
- Vortex the mixture until both components are fully dissolved.
- Transfer the solution to an NMR tube.
- 2. NMR Data Acquisition Parameters

To obtain accurate quantitative data, specific NMR acquisition parameters must be used. The following are general guidelines for a 1H qNMR experiment.



| Parameter | Recommended Setting | Rationale |
|-----------------------|--|--|
| Pulse Sequence | Standard 1D proton with water suppression (e.g., zgpr) | To acquire a standard proton spectrum while minimizing the solvent signal. |
| Pulse Angle | 90° | To maximize the signal-to- noise ratio.[10] |
| Relaxation Delay (D1) | 5 x T1 (longest T1 of analyte and standard) | To ensure complete relaxation of all relevant nuclei between scans for accurate integration. |
| Number of Scans (NS) | ≥ 16 (adjust for desired S/N) | To achieve a signal-to-noise ratio of at least 250:1 for integration errors <1%.[12] |
| Acquisition Time (AQ) | ≥ 3 seconds | To ensure sufficient digital resolution. |
| Spectral Width (SW) | Sufficient to cover all signals of interest with baseline on both sides. | To aid in accurate baseline correction.[12] |
| Spinning | Off | To avoid spinning sidebands that can interfere with integration.[10] |

3. Data Processing and Quantification

- Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
- Perform Fourier transformation, phase correction, and baseline correction.
- Integrate a well-resolved signal from LNT II and a signal from the internal standard.
- Calculate the concentration of LNT II using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std



Where:

- I = Integral value of the signal
- N = Number of protons contributing to the signal
- MW = Molecular weight
- \circ m = mass
- P = Purity of the standard

Data Presentation

Table 1: HPLC-MS/MS Quantitative Data for Lacto-N-triose II

| Compound | Precursor | Product Ion | Retention | LOD | LOQ |
|-----------|--------------|-------------|------------|------------|------------|
| | Ion (m/z) | (m/z) | Time (min) | (ng/mL) | (ng/mL) |
| Lacto-N- | 546.2 [M+H]+ | User | User | User | User |
| triose II | | Determined | Determined | Determined | Determined |
| Lacto-N- | 544.2 [M-H]- | User | User | User | User |
| triose II | | Determined | Determined | Determined | Determined |

LOD (Limit of Detection) and LOQ (Limit of Quantification) are method-dependent and should be experimentally determined.

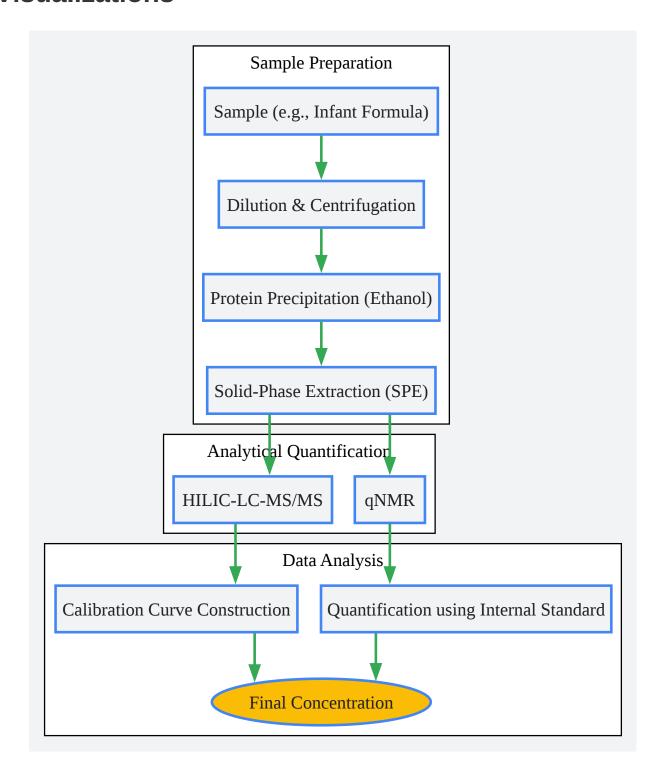
Table 2: qNMR Data for Lacto-N-triose II Quantification

| Compound | Signal (ppm) | Multiplicity | Number of Protons (N) | T1 (sec) |
|-------------------|-----------------|-----------------|--------------------------|-----------------|
| Lacto-N-triose II | User Determined | User Determined | User Determined | User Determined |
| Maleic Acid (IS) | ~6.26 | S | 2 | User Determined |



Chemical shifts and T1 values should be determined experimentally under the specific conditions used.

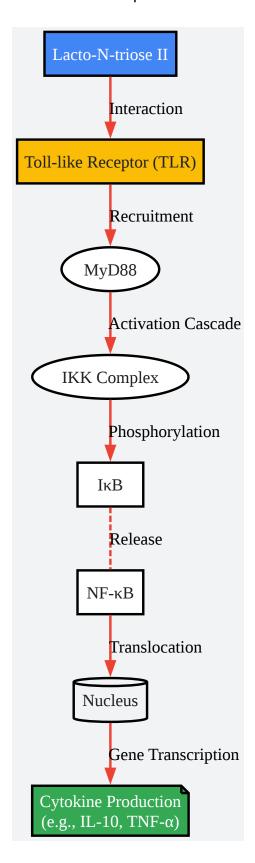
Visualizations



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Caption: General experimental workflow for the quantification of Lacto-N-triose II.



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